molecular formula C7H15N B13302349 (1R)-1-(2,2-dimethylcyclopropyl)ethan-1-amine

(1R)-1-(2,2-dimethylcyclopropyl)ethan-1-amine

Cat. No.: B13302349
M. Wt: 113.20 g/mol
InChI Key: QQSDGHPFTKPPDJ-LWOQYNTDSA-N
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Description

(1R)-1-(2,2-dimethylcyclopropyl)ethan-1-amine: is an organic compound characterized by a cyclopropyl ring substituted with two methyl groups and an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,2-dimethylcyclopropyl)ethan-1-amine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of Methyl Groups: The dimethyl substitution on the cyclopropyl ring can be achieved through alkylation reactions using methylating agents.

    Attachment of the Ethan-1-amine Backbone:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R)-1-(2,2-dimethylcyclopropyl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-1-(2,2-dimethylcyclopropyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,2-dimethylcyclopropyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine: The enantiomer of the compound with similar structural features but different stereochemistry.

    Cyclopropylamine: A simpler analog without the dimethyl substitution.

    (1R)-1-(2,2-dimethylcyclopropyl)propan-1-amine: A structurally related compound with an additional carbon in the backbone.

Uniqueness

(1R)-1-(2,2-dimethylcyclopropyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the dimethyl-substituted cyclopropyl ring

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(1R)-1-(2,2-dimethylcyclopropyl)ethanamine

InChI

InChI=1S/C7H15N/c1-5(8)6-4-7(6,2)3/h5-6H,4,8H2,1-3H3/t5-,6?/m1/s1

InChI Key

QQSDGHPFTKPPDJ-LWOQYNTDSA-N

Isomeric SMILES

C[C@H](C1CC1(C)C)N

Canonical SMILES

CC(C1CC1(C)C)N

Origin of Product

United States

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